
デヒドロジンゲロン
概要
説明
Dehydrozingerone is a natural phenolic compound isolated from ginger (Zingiber officinale). It is structurally related to curcumin, sharing half of its chemical structure. Dehydrozingerone exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential therapeutic target for various diseases .
科学的研究の応用
Antioxidant Activity
Dehydrozingerone exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems.
- Mechanism : DHZ has been shown to scavenge free radicals effectively, contributing to its antioxidant capacity. Studies have demonstrated that the presence of a phenolic hydroxyl group enhances its radical scavenging activity compared to its derivatives .
- Case Study : In a study examining the radical scavenging activity of various compounds, DHZ displayed superior efficacy in both DPPH and FRAP assays, indicating its potential as a natural antioxidant agent .
Anti-inflammatory Properties
The anti-inflammatory effects of dehydrozingerone have garnered attention for their potential therapeutic applications.
- Mechanism : DHZ modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers. It has been shown to reduce the expression of intercellular adhesion molecules in endothelial cells activated by tumor necrosis factor-alpha .
- Case Study : Research demonstrated that DHZ and its dimer exhibited potent anti-inflammatory effects on human umbilical vein endothelial cells, modulating hydrogen peroxide-induced reactive oxygen species production .
Antimicrobial Activity
Dehydrozingerone has notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Mechanism : Its antibacterial and antifungal activities are attributed to the conjugated system present in its structure, which disrupts microbial cell function. Studies indicate that DHZ can inhibit the growth of various pathogens and enhance the efficacy of conventional antifungal agents like dodecanol .
- Case Study : A study reported that DHZ showed synergistic antifungal activity when combined with dodecanol against Saccharomyces cerevisiae, highlighting its potential role in overcoming drug resistance in fungal infections .
Anticancer Potential
The anticancer properties of dehydrozingerone have been extensively researched, particularly regarding prostate cancer.
- Mechanism : DHZ induces cell cycle arrest and apoptosis in cancer cells through various signaling pathways, including AMPK activation. It enhances glucose uptake in skeletal muscle cells and increases insulin sensitivity, which may contribute to its anticancer effects .
- Case Study : In vivo studies demonstrated that DHZ significantly inhibited the growth of castration-resistant prostate cancer tumors in animal models. The treatment led to reduced cell proliferation and angiogenesis compared to control groups, suggesting that DHZ could be a viable candidate for cancer therapy .
Summary Table of Applications
作用機序
Dehydrozingerone (DZ), a phenolic compound, is a structural half analogue of curcumin . It is isolated from ginger rhizomes and has been reported to possess various effects like anti-inflammatory, anti-microbial, antioxidant, and wound-healing properties .
Target of Action
DZ exhibits its activity by primarily targeting the cellular membranes . It also interacts with P-glycoproteins , likely acting as their substrates . The compound’s interaction with these targets leads to a variety of cellular changes.
Mode of Action
DZ possesses membrane-damaging activity, causing cytoplasmic membrane depolarization and reduction in its microviscosity . This can explain the increase in toxicity of cytostatics . DZ also increases the ATPase activity of P-glycoproteins .
Biochemical Pathways
DZ affects several biochemical pathways. It increases the expression of BAX and E-cadherin , and decreases the expression of Bcl-2 in cancer cells . These changes in gene expression can lead to various downstream effects, including the regulation of cell death and cell adhesion.
Pharmacokinetics
DZ has been found to have superior pharmacokinetic properties compared to curcumin. It was detected in the serum at higher concentrations and remained up to 3 hours after intraperitoneal injections . This suggests that DZ has improved bioavailability, which can enhance its therapeutic effects.
Result of Action
The action of DZ leads to a variety of molecular and cellular effects. It has been found to decrease cell proliferation in certain cancer cells . DZ also exhibits antioxidant activity, scavenging free radicals . Furthermore, it has antimicrobial activity, exhibiting antibacterial and antifungal effects .
Action Environment
The action, efficacy, and stability of DZ can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. It has been found that DZ exhibits a synergistic effect when combined with known cytostatics—doxorubicin, vinblastine, and paclitaxel .
生化学分析
Biochemical Properties
DHZ interacts with several enzymes, proteins, and other biomolecules. It has been reported to significantly increase ERK and JNK levels while decreasing TNF and MMP 2 and 9 levels . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
DHZ has been found to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, DHZ has been shown to decrease cell proliferation of rat castration-resistant prostate cancer, PLS10 cells, via induction of the cell cycle arrest in the G1 phase in vitro .
Molecular Mechanism
At the molecular level, DHZ exerts its effects through various mechanisms. It activates ERK1/2/JNK/p38 signaling, increases the expression of HSP-27, SIRT-1, VEGF, SMA, thus facilitating the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, DHZ has shown to have long-term effects on cellular function. For instance, it has been observed that angiogenesis, collagen formation, granulation tissue formation, and fibroblast proliferation were improved on days 5, 10, and 15 of diabetic wound healing .
Dosage Effects in Animal Models
In animal models, the effects of DHZ vary with different dosages. For example, in a study where DHZ was administered at 0.5 and 1 mM for 14 and 21 days in a Drosophila model of Parkinson’s Disease, it was observed that there was a significant amelioration of motor performance, and prevention of dopaminergic neuron loss, mitochondrial damage, and synapse (T-bar) failure .
Metabolic Pathways
DHZ is involved in various metabolic pathways. It has been found to decrease the levels of malondialdehyde, TNF-α, IL-1β and increase glutathione levels in wound tissue .
準備方法
Synthetic Routes and Reaction Conditions
Dehydrozingerone can be synthesized through the aldol condensation reaction between vanillin and acetone under basic conditions. The reaction typically involves the use of sodium hydroxide as a catalyst, followed by acidification to obtain the final product . The reaction conditions are as follows:
Reactants: Vanillin and acetone
Catalyst: Sodium hydroxide
Solvent: Water
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, dehydrozingerone can be produced using heterogeneous catalytic methods. One such method involves the use of hydrotalcite as a catalyst, which provides a high yield of dehydrozingerone within a short reaction time . This method is advantageous due to its efficiency and reduced environmental impact.
化学反応の分析
Types of Reactions
Dehydrozingerone undergoes various chemical reactions, including:
Oxidation: Dehydrozingerone can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form zingerone.
Substitution: Dehydrozingerone can undergo substitution reactions, such as the formation of glucopyranosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Koenigs-Knorr-Zemplén method for glucopyranoside formation.
Major Products Formed
Oxidation: Quinones
Reduction: Zingerone
Substitution: Dehydrozingerone glucopyranosides
類似化合物との比較
Dehydrozingerone is structurally similar to curcumin and isoeugenol. it has unique properties that distinguish it from these compounds:
List of Similar Compounds
- Curcumin
- Isoeugenol
- Zingerone
Dehydrozingerone’s unique combination of properties makes it a valuable compound for various scientific and industrial applications.
生物活性
Dehydrozingerone (DZG), a derivative of zingerone, has garnered significant attention in recent years due to its diverse biological activities, including antioxidant, antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of dehydrozingerone.
Chemical Structure and Properties
Dehydrozingerone is characterized by its phenolic structure, which contributes to its biological activities. The compound features an α,β-unsaturated carbonyl group that plays a crucial role in its antioxidant and antimicrobial properties.
Antioxidant Activity
Dehydrozingerone exhibits potent antioxidant properties, which have been demonstrated through various assays:
- DPPH Radical Scavenging : DZG shows significant radical scavenging activity, indicating its potential as an antioxidant agent. Studies have indicated that it effectively reduces oxidative stress by neutralizing free radicals .
- ORAC Assay : The oxygen radical absorbance capacity (ORAC) assay further confirms the antioxidant efficacy of dehydrozingerone, showcasing its ability to protect cells from oxidative damage .
Antibacterial Effects
Dehydrozingerone has been shown to possess notable antibacterial activity against various strains of bacteria. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Mechanism : The antibacterial action is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
- Case Study : A study reported that DZG exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural antimicrobial agent .
Antifungal Activity
The antifungal properties of dehydrozingerone are particularly noteworthy:
- Synergistic Effects : Research indicates that DZG can enhance the efficacy of other antifungal agents when used in combination, such as dodecanol. This synergistic effect was evidenced by a significant reduction in the expression levels of multidrug efflux pumps in yeast cells treated with both compounds .
- Minimum Inhibitory Concentration (MIC) : Dehydrozingerone has been reported to impart maximum antifungal activity with an EC50 value of 86.49 mg/L against certain fungal strains .
The mechanisms underlying the biological activities of dehydrozingerone are multifaceted:
- Antioxidant Mechanism : DZG's phenolic structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage.
- Antimicrobial Mechanism : The compound disrupts cellular membranes and inhibits essential metabolic pathways in microbes, leading to cell death.
- Regulation of Gene Expression : DZG has been shown to affect the expression levels of genes associated with multidrug resistance, such as PDR5 in yeast, thereby enhancing the efficacy of concurrent treatments .
Summary Table of Biological Activities
特性
IUPAC Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKBSMFXWNGRE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish, needle like crystals, sweet warm and tenacious odour | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water, moderately soluble (in ethanol) | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1080-12-2, 22214-42-2 | |
Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanillylidene acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLYLIDENE ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。